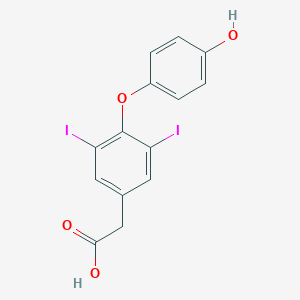

Acide 3,5-diiodothyroacétique

Vue d'ensemble

Description

L’acide 3,5-diiodothyroacétique est un analogue de l’hormone thyroïdienne. Il s’agit d’un dérivé de la thyroxine, connu pour sa capacité à abaisser les concentrations de cholestérol dans le sang. Ce composé est principalement utilisé dans la recherche scientifique, en particulier dans l’étude des fonctions de l’hormone thyroïdienne et de ses effets sur le métabolisme .

Applications De Recherche Scientifique

3,5-Diiodothyroacetic acid has several scientific research applications:

Chemistry: Used as a reagent in the synthesis of other iodinated compounds.

Biology: Studied for its effects on thyroid hormone receptors and metabolic pathways.

Medicine: Investigated for its potential therapeutic effects in treating hypothyroidism and hypercholesterolemia.

Industry: Used in the development of diagnostic assays for thyroid function.

Mécanisme D'action

Le mécanisme d’action de l’acide 3,5-diiodothyroacétique implique son interaction avec les récepteurs de l’hormone thyroïdienne. Il imite l’action des hormones thyroïdiennes naturelles, se liant aux récepteurs et modulant l’expression des gènes. Cela conduit à des changements dans les voies métaboliques, notamment la régulation du métabolisme du cholestérol et la dépense énergétique .

Composés similaires :

Acide 3,3’,5-triiodothyroacétique : Un autre dérivé iodé de la thyroxine ayant une activité biologique similaire.

3,5-Diiodothyronine : Un composé moins iodé ayant des effets métaboliques distincts.

Unicité : L’this compound est unique en raison de son motif d’iodation spécifique, qui lui permet d’interagir différemment avec les récepteurs de l’hormone thyroïdienne par rapport à d’autres composés similaires. Cette interaction unique entraîne des effets biologiques distincts, ce qui en fait un outil précieux dans la recherche sur l’hormone thyroïdienne .

Analyse Biochimique

Biochemical Properties

3,5-Diiodothyroacetic acid has been found to interact with various enzymes, proteins, and other biomolecules. It inhibits copper-induced lipid peroxidation of low-density lipoprotein (LDL) isolated from human plasma . This interaction suggests that 3,5-diiodothyroacetic acid may play a role in lipid metabolism and could potentially influence the development of cardiovascular diseases .

Cellular Effects

In terms of cellular effects, 3,5-diiodothyroacetic acid has been shown to prevent high-fat diet-induced increases in liver lipid and cholesterol levels in rats . This suggests that 3,5-diiodothyroacetic acid could influence cell function by modulating lipid metabolism and potentially protecting against diet-induced metabolic disorders .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that 3,5-diiodothyroacetic acid can increase urinary and fecal excretion of sterols , suggesting that it may have long-term effects on lipid metabolism.

Dosage Effects in Animal Models

The effects of 3,5-diiodothyroacetic acid at different dosages in animal models have not been extensively studied. One study found that a diet containing 5 mg/100 g of 3,5-diiodothyroacetic acid increased urinary and fecal excretion of sterols and prevented high-fat diet-induced increases in liver lipid and cholesterol levels in rats .

Metabolic Pathways

3,5-Diiodothyroacetic acid is involved in the metabolism of thyroid hormones . It is an acetic acid derivative of thyroxine , suggesting that it may be involved in the same metabolic pathways as thyroid hormones

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l’acide 3,5-diiodothyroacétique implique généralement l’iodation de l’acide thyroacétique. Le processus comprend les étapes suivantes :

Iodation : Introduction d’atomes d’iode dans la molécule d’acide thyroacétique.

Oxydation : Oxydation de l’intermédiaire iodé pour former le produit final.

Méthodes de production industrielle : La production industrielle de l’this compound implique des processus d’iodation et d’oxydation à grande échelle dans des conditions contrôlées pour garantir une grande pureté et un rendement élevé. Les conditions spécifiques, telles que la température, la pression et l’utilisation de catalyseurs, sont optimisées pour obtenir une production efficace .

Analyse Des Réactions Chimiques

Types de réactions : L’acide 3,5-diiodothyroacétique subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents dérivés iodés.

Réduction : Il peut être réduit pour éliminer les atomes d’iode, formant des composés moins iodés.

Substitution : Les atomes d’iode dans la molécule peuvent être substitués par d’autres groupes fonctionnels.

Réactifs et conditions courants :

Agents oxydants : Peroxyde d’hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.

Réactifs de substitution : Agents halogénants, nucléophiles.

Principaux produits : Les principaux produits formés par ces réactions comprennent divers dérivés iodés et déiodés de l’acide thyroacétique .

4. Applications de la recherche scientifique

L’this compound a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme réactif dans la synthèse d’autres composés iodés.

Biologie : Étudié pour ses effets sur les récepteurs de l’hormone thyroïdienne et les voies métaboliques.

Médecine : Recherché pour ses effets thérapeutiques potentiels dans le traitement de l’hypothyroïdie et de l’hypercholestérolémie.

Industrie : Utilisé dans le développement d’essais diagnostiques pour la fonction thyroïdienne.

Comparaison Avec Des Composés Similaires

3,3’,5-Triiodothyroacetic acid: Another iodinated derivative of thyroxine with similar biological activity.

3,5-Diiodothyronine: A less iodinated compound with distinct metabolic effects.

Uniqueness: 3,5-Diiodothyroacetic acid is unique due to its specific iodination pattern, which allows it to interact differently with thyroid hormone receptors compared to other similar compounds. This unique interaction results in distinct biological effects, making it a valuable tool in thyroid hormone research .

Propriétés

IUPAC Name |

2-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10I2O4/c15-11-5-8(7-13(18)19)6-12(16)14(11)20-10-3-1-9(17)2-4-10/h1-6,17H,7H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKJBNMLZBHFYAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CC(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10I2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40151121 | |

| Record name | 4-(4-Hydroxyphenoxy)-3,5-diiodophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155-40-4 | |

| Record name | 3,5-Diiodothyroacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1155-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Hydroxyphenoxy)-3,5-diiodophenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001155404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1155-40-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-Hydroxyphenoxy)-3,5-diiodophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-hydroxyphenoxy)-3,5-diiodophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

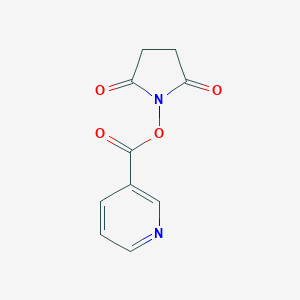

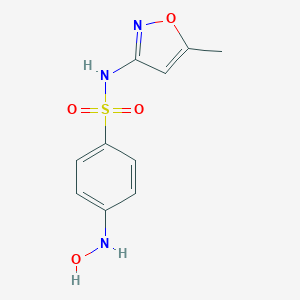

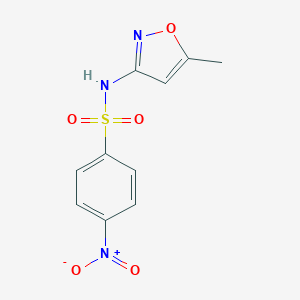

Feasible Synthetic Routes

Q1: How does 3,5-diiodothyroacetic acid compare to other thyroxine analogs in terms of metabolic effects and toxicity?

A2: Studies in thyroidectomized rats revealed that 3,5-T2, along with D-thyroxine, 3,3′,5′-triiodo-DL-thyronine, and 3,3′,5′-triiodothyropropionic acid, can prolong the biological half-life of radiothyroxine. [] This effect is linked to their potential to compete with thyroxine for degradation pathways. [] Additionally, 3,5-T2 was found to be less toxic than triiodothyroacetic acid (TRIAC) and triiodothyropropionic acid (TRIPROP) when administered orally to rats on a high-fat, high-cholesterol diet. [] Interestingly, while TRIAC and TRIPROP are considered less calorigenically active than thyroxine when injected subcutaneously in rats fed a standard diet, they exhibited higher calorigenic activity and toxicity when delivered orally alongside a high-fat, high-cholesterol diet. []

Q2: Can 3,5-diiodothyroacetic acid be detected in human serum, and how do its levels change in different thyroid states?

A3: Yes, 3,5-T2 can be measured in human serum using a specific radioimmunoassay (RIA). [] This RIA utilizes inner ring-labeled [125I]3,5-T2 and demonstrates minimal cross-reactivity with other iodothyronines within their physiological ranges. [] Studies show that serum 3,5-T2 levels are significantly elevated in hyperthyroid patients and significantly decreased in hypothyroid patients compared to healthy controls. [] These findings suggest a potential correlation between 3,5-T2 levels and thyroid function.

Q3: How is 3,5-diiodothyroacetic acid synthesized and what analytical techniques can be used to characterize it?

A4: While a detailed synthetic procedure is not elaborated upon in the provided abstracts, one paper mentions a "new synthesis" of 3,5-diiodothyroacetic acid. [] Furthermore, high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) has been successfully employed to detect 3,5-T2 and other related iodothyronines, including potential degradation products, in pharmaceutical tablets. [] This method offers high sensitivity and specificity for iodine detection, allowing for the identification and quantification of these compounds. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol](/img/structure/B28821.png)

![7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene](/img/structure/B28825.png)

![4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol](/img/structure/B28839.png)